molecular formula C18H19N3O3 B11313537 2-(2,6-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11313537
M. Wt: 325.4 g/mol
InChI Key: JYIFZJAXTUIYQQ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is an organic compound that features a complex structure combining phenoxy, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Coupling with Pyrazole: The phenoxyacetic acid intermediate is then coupled with a pyrazole derivative, which has been previously functionalized with a furan-2-ylmethyl group. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes or receptors involved in cell wall synthesis or DNA replication.

    Pathways Involved: It may inhibit key pathways in bacterial metabolism, leading to cell death. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide
  • N-Benzyl-2-(2,6-dimethylphenoxy)-N-{[(3R,4R)-4-{[isobutyl(phenylsulfonyl)amino]methyl}-3-pyrrolidinyl]methyl}acetamide

Uniqueness

2-(2,6-Dimethylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its combination of phenoxy, furan, and pyrazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H19N3O3/c1-13-5-3-6-14(2)18(13)24-12-17(22)20-16-8-9-19-21(16)11-15-7-4-10-23-15/h3-10H,11-12H2,1-2H3,(H,20,22)

InChI Key

JYIFZJAXTUIYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=NN2CC3=CC=CO3

Origin of Product

United States

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